molecular formula C13H19ClN2O2S B1438292 2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline CAS No. 1095019-75-2

2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline

Cat. No. B1438292
M. Wt: 302.82 g/mol
InChI Key: DTNHRNRRJMTXHL-UHFFFAOYSA-N
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Description

2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline, also known as 2-C-5-EPSA, is an organic compound that is widely used in the laboratory for various purposes. It is a colorless, water-soluble solid with a molecular weight of about 340 g/mol. 2-C-5-EPSA is a member of the class of compounds known as amides and is used in various scientific applications, including synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Synthesis of Promising Anticancer Agents

2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline, or its structural analogs, have been used in the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which were evaluated as potential anticancer agents. The synthesized compounds showed promise in inhibiting cancer cell growth, indicating the potential of 2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline derivatives in the development of new cancer treatments (Rehman et al., 2018).

Development of Functionalized Piperidine Derivatives

This chemical has been involved in the preparation of functionalized piperidine derivatives from pseudo five-component reactions. The reaction demonstrates an efficient and one-pot quantitative procedure, highlighting its role in the synthesis of complex organic compounds (Shaterian & Azizi, 2013).

Chlorination and Oxidation of Aryls

The compound or its related structures have been utilized in the chlorination and oxidation of aryls under aqueous conditions. This indicates its utility in chemical synthesis and modifications of organic compounds, especially in introducing chlorine atoms ortho to the amide directing group (Vinayak et al., 2018).

Antibacterial Applications

Derivatives of 2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline have been synthesized and evaluated for their antibacterial potentials. The studies found that certain compounds bearing the piperidinyl-1,3,4-oxadiazole heterocyclic cores demonstrated moderate inhibitory effects on various bacterial strains (Iqbal et al., 2017).

properties

IUPAC Name

2-chloro-5-(2-ethylpiperidin-1-yl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2S/c1-2-10-5-3-4-8-16(10)19(17,18)11-6-7-12(14)13(15)9-11/h6-7,9-10H,2-5,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNHRNRRJMTXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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